Mercuric benzoate

Description

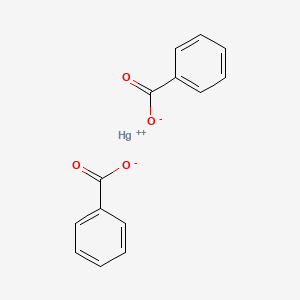

Structure

3D Structure of Parent

Properties

IUPAC Name |

mercury(2+);dibenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Hg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKFBLLIOVQLFS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hg(C6H5COO)2, C14H10HgO4 | |

| Record name | MERCURY BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973838 | |

| Record name | Mercury dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercury benzoate appears as a white crystalline odorless solid. Melting point 165 °C. Sensitive to light. Highly toxic by inhalation and ingestion. | |

| Record name | MERCURY BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Cryst powder; freely soluble in sodium chloride soln; sol in 90 parts cold, 40 parts boiling water; slightly soluble in alcohol; when boiled with water or alcohol it hydrolyzes to a basic salt and free benzoic acid; odorless /Monohydrate/, SOL IN AMMONIUM CHLORIDE; BENZENE, Soluble in solutions of sodium chloride and ammonium benzoate; slightly soluble in alcohol and water. | |

| Record name | MERCURIC BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

583-15-3 | |

| Record name | MERCURY BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FAM9V1P3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MERCURIC BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

165 °C | |

| Record name | MERCURIC BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

physical and chemical properties of mercuric benzoate

An In-depth Technical Guide to the Physical and Chemical Properties of Mercuric Benzoate

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. The document details its characteristics, methods of synthesis, and chemical reactivity, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Chemical Identity

-

IUPAC Name: Mercury(2+);dibenzoate[1]

-

Synonyms: Mercury dibenzoate, Benzoic acid, mercury(2+) salt, Mercury(II) benzoate[2][4][6][7]

Physical Properties

This compound is a white, crystalline, odorless solid.[1][2][4][7] It is sensitive to light and should be stored accordingly.[1][2][3][4][7]

Table 1: Physical Characteristics of this compound

| Property | Value | Source |

| Molecular Weight | 442.82 g/mol | [1][2][4][5] |

| Melting Point | 165 °C / 166-167 °C | [1][2][3][4] |

| Appearance | White crystalline solid | [1][2][3] |

| Odor | Odorless | [1][2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Water | Slightly soluble. 1.2 g/100 mL at 15°C, 2.5 g/100 mL at 100°C. | [1][3][4] |

| Alcohol | Slightly soluble | [2][3][4][5] |

| Sodium Chloride Solutions | Soluble | [2][3][4][5][7] |

| Ammonium Benzoate Solutions | Soluble | [2][3][4][7] |

| Benzene | Soluble | [1] |

Chemical Properties and Reactivity

This compound is an organomercuric compound that exhibits reactivity typical of this class of substances.[1][2]

-

Light Sensitivity: The compound is sensitive to light and should be stored in light-protected containers.[1][2][3][4]

-

Thermal Decomposition: It may decompose upon heating to produce corrosive and toxic fumes, including mercury vapor.[2][3] Thermal decomposition is noted to begin at approximately 170°C.[1]

-

Hydrolysis: When boiled with water or alcohol, this compound can hydrolyze to form a basic salt and free benzoic acid.[1][5]

-

Reactivity with Thiols: this compound can react with thiol groups (-SH) present in proteins, leading to the formation of mercaptides. This interaction is a key mechanism of its toxicity.[1]

References

- 1. Buy this compound | 583-15-3 [smolecule.com]

- 2. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 583-15-3 [m.chemicalbook.com]

- 4. This compound | 583-15-3 [chemicalbook.com]

- 5. This compound [drugfuture.com]

- 6. chemnet.com [chemnet.com]

- 7. MERCURY BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Solubility of Mercuric Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mercuric benzoate in water and various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this compound. Historically, mercury compounds have been used in medicine, but their use is now limited due to their toxicity. Understanding the solubility of this compound is crucial for handling, formulation, and toxicological studies.

Solubility of this compound

This compound (C₁₄H₁₀HgO₄) is a white crystalline solid that is sensitive to light. Its solubility varies significantly depending on the solvent and temperature.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents. It is important to note that there is some conflicting information in the literature, particularly regarding its solubility in ethanol, which some sources report as "insoluble" while others state it is "slightly soluble".[1][2][3] The data presented here is the most consistently reported.

| Solvent | Solubility | Temperature (°C) |

| Water | 0.209 g / 100 g solvent | 20 |

| Water | 1.2 g / 100 mL | 15 |

| Water | 2.5 g / 100 mL | 100 |

| Methanol | 3.67 g / 100 g solvent | 15 |

| Acetone | 7.23 g / 100 g solvent | 15 |

| Benzene | 2.49 g / 100 g solvent | 15 |

| Ethanol | Slightly soluble / Insoluble | - |

| Chloroform | Data not available | - |

| DMSO | Data not available | - |

| Ethyl Acetate | Data not available | - |

Note: The solubility of this compound is reportedly enhanced in solutions containing sodium chloride and ammonium benzoate.[1][4][5]

Experimental Protocols for Solubility Determination

Determining the solubility of a sparingly soluble compound like this compound requires precise and reproducible methods. The following are detailed experimental protocols that can be adapted for this purpose.

Gravimetric Method

The gravimetric method is a fundamental technique for determining solubility and relies on measuring the mass of the solute dissolved in a known mass or volume of the solvent.[6][7][8][9][10]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.

-

To confirm equilibrium, periodically take samples of the supernatant, and measure the concentration. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Separation of the Saturated Solution:

-

Carefully filter the saturated solution through a fine filter paper or a membrane filter to remove any undissolved solid. The filtration apparatus should be maintained at the same temperature as the saturated solution to prevent precipitation or further dissolution.

-

-

Determination of Solute Mass:

-

Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporating dish.

-

Evaporate the solvent gently using a water bath or a hot plate at a low temperature to avoid decomposition of the this compound.

-

Once the solvent is fully evaporated, dry the evaporating dish containing the residue in an oven at a suitable temperature (e.g., 60-70°C) until a constant weight is achieved.

-

Cool the dish in a desiccator before weighing.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula: S ( g/100 mL) = (Mass of residue (g) / Volume of filtrate taken (mL)) * 100

-

Spectrophotometric Method

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum and the solvent does not interfere.[11][12][13][14][15]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and obey the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound and filter it as described in the gravimetric method.

-

Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Potentiometric Titration Method

This method can be used to determine the concentration of benzoate ions in a saturated solution, from which the solubility of this compound can be calculated.[16][17][18][19]

Methodology:

-

Preparation of the Saturated Solution:

-

Prepare a saturated solution of this compound in water and filter it as previously described.

-

-

Potentiometric Titration:

-

Take a known volume of the clear filtrate and titrate it with a standardized solution of a strong acid (e.g., HCl).

-

Use a pH meter or a specific ion-selective electrode to monitor the change in potential or pH during the titration.

-

The endpoint of the titration, which corresponds to the complete neutralization of the benzoate ions, can be determined from the titration curve (a plot of potential/pH versus the volume of titrant added).

-

-

Calculation of Solubility:

-

From the volume of the titrant used at the endpoint, calculate the molar concentration of the benzoate ion in the saturated solution.

-

Based on the stoichiometry of the dissolution of this compound (Hg(C₇H₅O₂)₂ ⇌ Hg²⁺ + 2C₇H₅O₂⁻), calculate the molar solubility of this compound.

-

Convert the molar solubility to g/100 mL if required.

-

Visualizations

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a sparingly soluble salt like this compound.

Caption: Workflow for determining the solubility of this compound.

Mechanism of Mercuric Ion Toxicity

The toxicity of mercuric compounds is largely due to the high affinity of the mercuric ion (Hg²⁺) for sulfhydryl (-SH) groups in proteins, leading to enzyme inhibition and disruption of cellular functions.[20][21][22][23][24][25][26][27][28][29]

Caption: Mechanism of mercuric ion toxicity via protein interaction.

References

- 1. Buy this compound | 583-15-3 [smolecule.com]

- 2. This compound CAS#: 583-15-3 [m.chemicalbook.com]

- 3. CAS 583-15-3 MFCD00046062-Mercuric benzoate 苯甲酸汞 -LabNovo [do.labnovo.com]

- 4. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. MERCURY BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. dlt.ncssm.edu [dlt.ncssm.edu]

- 12. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. With the help of potentiometric method how will you determine the solubil.. [askfilo.com]

- 18. brainly.in [brainly.in]

- 19. brainly.in [brainly.in]

- 20. Mercury poisoning - Wikipedia [en.wikipedia.org]

- 21. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 22. researchgate.net [researchgate.net]

- 23. Mercury Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cot.food.gov.uk [cot.food.gov.uk]

- 27. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Sulfhydryl groups as targets of mercury toxicity | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 29. emedicine.medscape.com [emedicine.medscape.com]

An In-depth Technical Guide to the Thermal Decomposition of Mercuric Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of mercuric benzoate. Although detailed experimental studies specifically on this compound are not extensively available in peer-reviewed literature, this document synthesizes information from related compounds, including other metal benzoates and mercuric oxide, to predict its decomposition behavior. This guide covers the expected decomposition pathway, potential products, and generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The information is intended to serve as a foundational resource for researchers working with or anticipating the thermal degradation of this compound.

Introduction

This compound, Hg(C₆H₅COO)₂, is a mercury(II) salt of benzoic acid. Like many heavy metal carboxylates, it is susceptible to decomposition upon heating. Understanding the thermal stability and decomposition pathway of this compound is crucial for its safe handling, storage, and for predicting its behavior in various applications, including its historical use in pharmaceuticals. The thermal decomposition process involves the breaking of the metal-oxygen bond and the subsequent degradation of the benzoate ligand.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₄H₁₀HgO₄ | [1] |

| Molecular Weight | 442.82 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 165 °C (decomposes) | [1] |

| Solubility | Slightly soluble in water and alcohol. Soluble in solutions of sodium chloride and ammonium benzoate. | [2] |

| Stability | Sensitive to light. Decomposes upon heating. | [1][2] |

Predicted Thermal Decomposition Pathway

Based on studies of other bivalent metal benzoates and the known decomposition of benzoic acid, the thermal decomposition of this compound is expected to proceed through a multi-stage process. The primary decomposition pathway is likely to be decarboxylation of the benzoate ligand.

A proposed logical workflow for the thermal decomposition is outlined below.

Caption: Proposed thermal decomposition pathway of this compound.

Upon heating, this compound is expected to decompose, leading to the formation of volatile organic compounds and a solid residue. The initial step is likely the cleavage of the mercury-carboxylate bond. The resulting benzoate radical can then undergo decarboxylation to produce a phenyl radical and carbon dioxide. The phenyl radical can abstract a hydrogen atom to form benzene or combine with another phenyl radical to form biphenyl. The final solid residue is anticipated to be metallic mercury, which is volatile at decomposition temperatures, or mercuric oxide, depending on the atmosphere.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and to identify the temperature ranges of decomposition steps.

Experimental Workflow for TGA:

Caption: Generalized experimental workflow for TGA analysis.

Key Parameters for TGA:

-

Sample Mass: 5-10 mg

-

Crucible: Alumina or platinum

-

Heating Rate: A typical rate is 10 °C/min. Different heating rates can be used to study the kinetics of decomposition.

-

Temperature Range: From ambient to a temperature where no further mass loss is observed (e.g., 600 °C).

-

Atmosphere: Inert (e.g., Nitrogen) to study the intrinsic decomposition, or oxidative (e.g., Air) to observe combustion of organic fragments.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Experimental Workflow for DSC:

Caption: Generalized experimental workflow for DSC analysis.

Key Parameters for DSC:

-

Sample Mass: 2-5 mg

-

Crucible: Aluminum, hermetically sealed to contain any evolved gases.

-

Heating Rate: 10 °C/min is common.

-

Temperature Range: From ambient to above the final decomposition temperature.

-

Atmosphere: Typically an inert gas like nitrogen.

Expected Quantitative Data

While specific quantitative data for the thermal decomposition of this compound is scarce, Table 2 summarizes the expected decomposition events and products based on related compounds.

Table 2: Predicted Thermal Decomposition Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event | Major Gaseous Products | Solid Residue |

| ~165 - 250 | Variable | Melting and initial decomposition | Benzoic anhydride, CO₂, Benzene | Intermediate mercury compounds |

| > 250 | Variable | Final decomposition of intermediates | CO₂, CO, Benzene, Biphenyl | Metallic Mercury (Hg) or Mercuric Oxide (HgO) |

Safety Precautions

This compound is highly toxic.[1] Its thermal decomposition releases toxic mercury vapors and flammable organic compounds. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The residue from the thermal analysis will contain mercury and must be disposed of as hazardous waste according to institutional and national guidelines.

Conclusion

This technical guide provides a synthesized overview of the thermal decomposition of this compound based on the analysis of related compounds. The decomposition is predicted to occur via decarboxylation of the benzoate ligand, yielding a mixture of organic products and a mercury-containing residue. The provided experimental protocols for TGA and DSC offer a starting point for researchers aiming to investigate the thermal properties of this compound in detail. Due to the high toxicity of this compound and its decomposition products, stringent safety measures are imperative. Further experimental research is needed to fully elucidate the precise decomposition mechanism and kinetics of this compound.

References

Light Sensitivity and Stability of Mercuric Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the light sensitivity and stability of mercuric benzoate. Given the limited availability of in-depth photostability studies on this specific compound, this document synthesizes information from related organomercury compounds and benzoate photochemistry to present a scientifically grounded framework for its evaluation. It includes a summary of its known physicochemical properties, a proposed photodegradation pathway, and a detailed, adaptable experimental protocol for its stability assessment.

Physicochemical and Stability Profile of this compound

| Property | Value | References |

| Molecular Formula | C₁₄H₁₀HgO₄ | [1] |

| Molecular Weight | 442.82 g/mol | [1] |

| Appearance | White crystalline odorless solid | [1] |

| Melting Point | 165 °C | [1] |

| Light Sensitivity | Sensitive to light | [1] |

| Thermal Stability | May decompose upon heating | [1] |

Proposed Photodegradation Pathway

While a definitive, experimentally verified photodegradation pathway for this compound is not available, a plausible mechanism can be proposed based on the known photochemistry of organomercury compounds and benzoate derivatives. Upon exposure to ultraviolet (UV) radiation, the primary photochemical event is likely the homolytic cleavage of the mercury-oxygen bond. This is a common reaction for organomercury compounds when exposed to light.

The subsequent reactions could involve the degradation of the resulting benzoate radical, potentially leading to the formation of benzoic acid and benzaldehyde, which have been observed in the photolysis of other benzoate-containing compounds. The mercuric species could undergo further reduction.

Experimental Protocol for Photostability Assessment

The following is a detailed, hypothetical experimental protocol for assessing the photostability of this compound, based on the principles outlined in the ICH Q1B guideline for photostability testing of new active substances.[2]

Objective

To evaluate the intrinsic photostability of this compound in solid and solution states and to identify and quantify the primary degradation products formed upon exposure to light.

Materials and Equipment

-

This compound (solid powder)

-

Solvent (e.g., ethanol or a suitable non-reactive solvent)

-

Chemically inert and transparent containers (e.g., quartz cells)[2]

-

Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or metal halide lamp)

-

Calibrated radiometers and lux meters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (MS) for identification of degradation products

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for mercury analysis

Experimental Workflow

Procedure

-

Sample Preparation:

-

For solid-state testing, spread a thin layer of this compound powder in a chemically inert, transparent container.

-

For solution-state testing, prepare a solution of known concentration in a suitable, pre-tested, non-reactive solvent. The concentration should be such that it allows for accurate quantification by the analytical method.

-

Prepare corresponding "dark" control samples, wrapped in aluminum foil to protect them from light, to be stored under the same temperature and humidity conditions as the exposed samples.[2]

-

-

Light Exposure:

-

Place the samples and dark controls in a calibrated photostability chamber.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[2]

-

Monitor the temperature during the exposure to ensure it does not significantly affect the degradation process.

-

-

Sampling and Analysis:

-

Withdraw aliquots of the samples and dark controls at appropriate time intervals.

-

For solution samples, dilute as necessary and analyze directly by HPLC-UV.

-

For solid samples, dissolve a precisely weighed amount in the chosen solvent before analysis.

-

HPLC-UV Method: Develop and validate an HPLC method for the separation and quantification of this compound and its potential degradation products. A reversed-phase C18 column is often suitable for such compounds. The mobile phase could consist of a mixture of acetonitrile and a buffered aqueous solution. Detection wavelengths should be optimized for this compound and the expected degradation products (e.g., benzoic acid, benzaldehyde).

-

HPLC-MS Method: Use a compatible HPLC-MS system to obtain mass spectra of the degradation products to aid in their structural elucidation.

-

Mercury Analysis: Digest the samples and analyze for total mercury content using AAS or ICP-MS to determine if any volatile mercury species are lost during degradation.

-

Data Presentation and Interpretation

-

Present the quantitative data in a tabular format, showing the percentage of this compound remaining and the percentage of major degradation products formed at each time point for both the light-exposed and dark control samples.

-

Calculate the degradation rate constants, if the data fits a particular kinetic model (e.g., zero-order, first-order).

-

Based on the identified degradation products, refine the proposed photodegradation pathway.

Conclusion

While it is established that this compound is a light-sensitive compound, a detailed understanding of its photostability, including its degradation kinetics and pathway, requires further experimental investigation. The proposed photodegradation pathway and the detailed experimental protocol provided in this guide offer a robust framework for researchers and drug development professionals to undertake such studies. A thorough evaluation of the photostability of this compound is crucial for ensuring the quality, safety, and efficacy of any potential pharmaceutical formulations containing this active substance.

References

Mercuric Benzoate: A Historical Medical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once a component of the medical arsenal against venereal diseases, mercuric benzoate (Hg(C₇H₅O₂)₂) is an organomercuric salt that exemplifies the historical trajectory of antimicrobial chemotherapy. Its use, primarily in the late 19th and early 20th centuries, underscores the era's limited therapeutic options and the empirical approach to medicine that prevailed before the advent of modern antibiotics. This technical guide provides an in-depth review of the historical medical uses of this compound, focusing on its application, available quantitative data, and the scientific understanding of its mechanism at the time.

Historical Therapeutic Applications

This compound was principally employed in the treatment of syphilis and gonorrhea.[1] Historical medical literature documents its use as an antisyphilitic agent, administered to combat the systemic infection caused by the spirochete Treponema pallidum.[2][3] The rationale for its use stemmed from the long-standing application of various mercury compounds in medicine, a practice that dated back centuries for treating a range of ailments.[4][5]

The primary mode of administration for this compound was via intramuscular injection. This method was believed to offer a more controlled and sustained release of the mercurial agent compared to oral or topical preparations, potentially reducing some of the severe side effects associated with mercury toxicity.[1]

Quantitative Data Summary

Historical records on the precise dosage, efficacy, and toxicity of this compound are often anecdotal and lack the rigorous standardization of modern clinical trials. However, a review of available historical medical and toxicological literature provides some quantitative insights.

| Parameter | Value/Description | Source(s) |

| Therapeutic Use | Antisyphilitic, Gonorrhea Treatment | [1] |

| Common Dosage (Intramuscular) | 1 mL of a 1% solution in sodium chloride, every 2-3 days | |

| Reported Fatal Dose (Organic Mercurials) | 100 mg for an adult human (average) | [1] |

| Efficacy | Considered to have some effect in managing symptoms of syphilis, but recurrence was common. Its true efficacy is difficult to assess due to the natural latency of the disease. | [2][6] |

| Acute Toxicity (Oral LD50, Mercuric Chloride in rats) | 25.9 to 77.7 mg Hg/kg/day | [7] |

Experimental Protocols

Detailed experimental protocols from the era of this compound's use are scarce and do not conform to modern standards. However, based on historical descriptions, a general protocol for its preparation and administration for syphilis treatment can be reconstructed.

Preparation of this compound Solution for Injection (Hypothetical Reconstruction)

Objective: To prepare a 1% solution of this compound for intramuscular injection.

Materials:

-

This compound powder

-

Sodium chloride

-

Sterile water for injection

-

Sterile glass vials

-

Sterile filtration apparatus

Methodology:

-

Accurately weigh 1.0 g of this compound powder.

-

Accurately weigh 0.9 g of sodium chloride (to create an isotonic solution).

-

In a sterile beaker, dissolve the sodium chloride in a sufficient quantity of sterile water for injection.

-

Slowly add the this compound powder to the sodium chloride solution while stirring continuously until fully dissolved.

-

Add sterile water for injection to bring the final volume to 100 mL.

-

Sterilize the solution by passing it through a sterile filtration apparatus.

-

Aseptically transfer the sterilized solution into sterile glass vials.

-

Seal the vials and label them appropriately with the compound name, concentration, and date of preparation.

Administration Protocol (Typical):

-

The 1% this compound solution was administered via deep intramuscular injection.

-

The typical dosage was 1 mL every two to three days.

-

The duration of treatment was often prolonged, lasting for weeks or even months, depending on the physician's assessment of the patient's condition.[2]

Mechanism of Action and Signaling Pathways

The therapeutic effect of this compound, like other mercury compounds, was attributed to the antimicrobial properties of mercuric ions (Hg²⁺). The prevailing understanding was that these ions have a high affinity for sulfhydryl (-SH) groups present in the amino acids of proteins.[8]

The binding of mercuric ions to these sulfhydryl groups in the proteins of Treponema pallidum would lead to the disruption of essential enzymatic functions and structural protein integrity, ultimately resulting in bacterial cell death.[8][9]

Diagram of Postulated Mechanism of Action:

Caption: Postulated mechanism of mercuric ion toxicity in bacteria.

Synthesis of this compound

The synthesis of this compound for medicinal use was a chemical process that involved the reaction of a mercury salt with benzoic acid or a benzoate salt.

Diagram of a Potential Synthesis Workflow:

Caption: A potential workflow for the synthesis of this compound.

Conclusion

The historical use of this compound in medicine offers a valuable case study in the evolution of pharmacology and drug development. While effective to some extent against the devastating effects of syphilis, its high toxicity and the advent of safer and more effective treatments like penicillin led to its obsolescence.[2][9] This guide serves as a technical resource for researchers and scientists to understand the properties and historical context of this once-significant pharmaceutical compound. The compiled data, though limited by historical record-keeping, provides a quantitative glimpse into a pivotal era of medical history.

References

- 1. ia601609.us.archive.org [ia601609.us.archive.org]

- 2. The extra pharmacopoeia / by William Martindale ... and W. Wynn Westcott. | Wellcome Collection [wellcomecollection.org]

- 3. A Brief History of Evolving Diagnostics and Therapy for Gonorrhea: Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syphilis – Its early history and Treatment until Penicillin - JMVH [jmvh.org]

- 5. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 6. onlineshop.oxfam.org.uk [onlineshop.oxfam.org.uk]

- 7. Martindale: The Extra Pharmacopoeia: 28th edn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [The treatment of syphilis with mercury: an exemplary therapeutic history] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

Technical Guide: Mercuric Benzoate Crystal Morphology and Appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of mercuric benzoate, with a focus on its appearance and crystalline nature. Due to a lack of publicly available crystallographic data, this guide also details the standard experimental protocols that would be employed to thoroughly characterize its crystal morphology.

Overview of this compound

This compound, with the chemical formula Hg(C₆H₅COO)₂, is an organomercury compound. It is recognized for its historical use as an antisyphilitic agent.[1][2][3] It is a highly toxic compound and is sensitive to light.[4][5][6]

1.1 Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Appearance | White crystalline solid/powder, odorless. | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₁₀HgO₄ | [4] |

| Molecular Weight | 442.82 g/mol | [1][4] |

| Melting Point | 165-167 °C | [2][3][4][6] |

| Solubility | Slightly soluble in water and alcohol. Freely soluble in sodium chloride solution. | [1][2][4][5] |

| Stability | Sensitive to light. | [1][2][3][4][5][6] |

Crystal Morphology of this compound

As of the date of this guide, a detailed crystallographic study of this compound, including single-crystal X-ray diffraction analysis, is not available in the public domain. Consequently, quantitative data regarding its crystal system, space group, unit cell dimensions, and other morphological details have not been determined.

The following sections outline the standard experimental procedures that would be necessary to fully characterize the crystal morphology of this compound.

Experimental Protocols for Crystal Morphology Characterization

3.1 Crystal Growth

The prerequisite for single-crystal X-ray diffraction is the growth of high-quality single crystals.[7] For a compound like this compound, solution-based crystallization methods are typically employed.

Methodology: Slow Evaporation

-

Solution Preparation: Prepare a saturated or near-saturated solution of this compound in a suitable solvent at room temperature. Given its solubility characteristics, a solution containing sodium chloride may be a viable option.[1][2][5] Ensure the compound is fully dissolved; if any particulate matter remains, the solution should be filtered.[4]

-

Crystallization: Transfer the solution to a clean crystallization dish or vial. The container should be covered, for instance with perforated parafilm, to allow for slow evaporation of the solvent over several days.[6]

-

Incubation: Place the container in a location free from vibrations and temperature fluctuations to promote the growth of well-ordered crystals.[5]

-

Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested from the solution.[7]

Methodology: Vapor Diffusion

-

Setup: Dissolve the this compound in a small amount of a moderately non-volatile solvent in an inner vial. Place this vial inside a larger, sealed container (e.g., a beaker or jar) that contains a more volatile "anti-solvent" in which this compound is insoluble.[4]

-

Diffusion: The anti-solvent will slowly diffuse into the solvent in the inner vial, gradually reducing the solubility of the this compound and inducing crystallization.[4]

Workflow for Crystal Growth from Solution.

3.2 Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid.[7][8]

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[8]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-rays) is recorded by a detector.[7]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using computational methods.

-

Structure Refinement: The initial structural model is refined to achieve the best possible fit with the experimental data, yielding precise bond lengths, bond angles, and other crystallographic information.

Experimental Workflow for Single-Crystal X-ray Diffraction.

3.3 Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and can be used to determine unit cell parameters.[9][10]

Methodology:

-

Sample Preparation: A sample of this compound is finely ground to a homogenous powder.

-

Data Collection: The powdered sample is placed in the diffractometer, and an X-ray beam is directed at it. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[10]

-

Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase(s) present. This pattern can be compared to databases for phase identification or used to refine lattice parameters.[9]

3.4 Scanning Electron Microscopy (SEM)

SEM is a powerful tool for visualizing the surface morphology and crystal habit (the external shape) of crystals at high resolution.[11]

Methodology:

-

Sample Preparation: Crystals of this compound are mounted on a sample holder and coated with a thin conductive layer (e.g., gold or carbon) to prevent charge buildup from the electron beam.[12]

-

Imaging: The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across its surface.

-

Signal Detection: Detectors collect the secondary electrons, backscattered electrons, and X-rays emitted from the sample's surface. These signals are used to generate high-resolution images of the crystal's topography and morphology.[13]

Conclusion

While this compound is known to be a white crystalline solid, detailed quantitative data on its crystal morphology is currently absent from scientific literature. The experimental protocols outlined in this guide, including crystal growth, single-crystal and powder X-ray diffraction, and scanning electron microscopy, represent the standard methodologies required to fully characterize its crystal structure and appearance. Such a study would provide valuable data for researchers in materials science and drug development.

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. oaji.net [oaji.net]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 5. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 11. researchgate.net [researchgate.net]

- 12. ijoeete.com [ijoeete.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Properties of Mercuric Benzoate via the Reaction of Mercuric Oxide with Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between mercuric oxide (HgO) and benzoic acid (C₆H₅COOH) to produce mercuric benzoate (Hg(C₆H₅COO)₂). The document details the underlying reaction mechanism, a generalized experimental protocol, key quantitative data for the resulting compound, and critical safety information. This synthesis is a fundamental acid-base reaction yielding an organomercury salt that has historical significance in medicinal chemistry.

Reaction Overview and Mechanism

The synthesis of this compound from mercuric oxide and benzoic acid is a classic acid-base neutralization reaction. In this process, the basic metal oxide, mercuric oxide, reacts with the carboxylic acid, benzoic acid, to form a salt (this compound) and water.[1][2][3]

The overall chemical equation for this reaction is:

HgO + 2 C₆H₅COOH → Hg(C₆H₅COO)₂ + H₂O

The reaction proceeds through the protonation of the oxide by the acidic carboxyl group of benzoic acid. This is followed by the formation of the ionic bond between the mercuric cation (Hg²⁺) and two benzoate anions (C₆H₅COO⁻).

Experimental Protocol: Synthesis of this compound

While specific patented processes may vary, a generalized laboratory procedure for the synthesis of this compound involves the direct reaction of the precursors followed by purification.[4] The following protocol is a representative methodology that can be adapted and optimized for specific laboratory conditions.

2.1 Materials and Equipment

-

Mercuric Oxide (HgO)

-

Benzoic Acid (C₆H₅COOH)

-

Suitable solvent (e.g., deionized water, ethanol)

-

Reaction flask with magnetic stirrer and reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

-

Drying oven or desiccator

2.2 Generalized Synthesis Workflow

The synthesis process follows a logical progression from reaction to purification.

2.3 Procedure

-

Reactant Preparation : In a reaction flask, combine mercuric oxide and a stoichiometric excess of benzoic acid. A 1:2 molar ratio of HgO to benzoic acid is required by the reaction stoichiometry.

-

Solvation : Add a suitable solvent to the flask to create a slurry or solution that can be effectively stirred. The choice of solvent may influence reaction rate and purification ease.

-

Reaction Conditions : The mixture is stirred continuously. Gentle heating may be applied to increase the rate of reaction. The reaction should be conducted under controlled conditions to ensure complete formation of the salt.[4]

-

Product Isolation : Upon completion of the reaction, the mixture is cooled to allow the this compound to precipitate, as its solubility decreases at lower temperatures.[5] The solid product is then collected by filtration.

-

Purification : The crude this compound is purified by recrystallization from a suitable solvent to remove unreacted starting materials and any by-products.[4]

-

Drying : The purified white crystals of this compound are dried, typically in a desiccator or a low-temperature oven, to a constant weight. The final product should be stored in a light-resistant container as it is known to be light-sensitive.[5][6][7]

Quantitative Data: Properties of this compound

The physical and chemical properties of the synthesized this compound are summarized in the table below. This data is critical for product identification, handling, and application development.

| Property | Value | Reference(s) |

| Chemical Formula | Hg(C₆H₅COO)₂ or C₁₄H₁₀HgO₄ | [4][6] |

| Molecular Weight | 442.82 g/mol | [5][6] |

| CAS Number | 583-15-3 | [5][6][8] |

| Appearance | White crystalline, odorless solid | [4][5][6][7] |

| Melting Point | 165 °C (decomposes) | [6][7] |

| 166-167 °C | [5][8] | |

| Water Solubility | 1.2 g / 100 mL at 15 °C | [5] |

| 2.5 g / 100 mL at 100 °C | [5] | |

| Other Solubilities | Soluble in solutions of sodium chloride and ammonium benzoate; slightly soluble in alcohol. | [5][7] |

Broader Context and Related Reactions

The formation of a mercuric carboxylate salt is a key initial step in other important organic reactions. For instance, the Cristol-Firth modification of the Hunsdiecker reaction utilizes mercuric oxide to degrade carboxylic acids to alkyl halides in the presence of a halogen.[1] The first step of this process is the in-situ formation of the mercuric salt of the carboxylic acid, which then reacts with the halogen.[1] Understanding the direct synthesis of this compound provides foundational knowledge applicable to these more complex transformations.

Safety and Handling

CRITICAL NOTE: All mercury compounds are highly toxic and must be handled with extreme caution.

-

Toxicity : this compound is classified as highly toxic by inhalation, ingestion, and skin absorption.[4][5][6][7] Exposure can cause severe injury or death, with potential damage to the kidneys.[5][9]

-

Handling : All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles, is mandatory.[10]

-

Disposal : Waste containing mercury must be disposed of according to strict institutional and environmental regulations for hazardous heavy metal waste.

-

Thermal Decomposition : Upon heating to decomposition (around its melting point of 165 °C or higher), this compound emits toxic mercury fumes.[5][7] Heating above 500 °C can cause mercuric oxide to decompose into elemental mercury and oxygen, which can increase fire hazards.[11][12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Properties of mercury oxide and the reaction of its breakdown | MEL Chemistry [melscience.com]

- 3. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 4. Buy this compound | 583-15-3 [smolecule.com]

- 5. This compound CAS#: 583-15-3 [m.chemicalbook.com]

- 6. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. MERCURY BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound | CAS#:583-15-3 | Chemsrc [chemsrc.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Mercuric oxide | HgO | CID 30856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mercury(II) oxide - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Nature of Mercuric Benzoate

This technical guide provides a comprehensive analysis of this compound, focusing on its chemical classification, properties, synthesis, and biological interactions. While sometimes broadly categorized with organomercury compounds, a closer examination of its structure reveals a more nuanced classification.

The Organomercury Question: A Structural Clarification

An organomercury compound is defined by the presence of at least one direct covalent bond between a mercury (Hg) and a carbon (C) atom.[1] Prominent examples include dimethylmercury ((CH₃)₂Hg) and phenylmercuric acetate, where mercury is directly bonded to the carbon of a methyl or phenyl group, respectively.[2][3]

This compound, with the chemical formula Hg(C₆H₅COO)₂, consists of a central mercury(II) ion ionically bonded to two benzoate anions.[2][4] The mercury atom is coordinated to the oxygen atoms of the carboxylate groups, not to a carbon atom of the benzene rings. Therefore, based on the strict definition, This compound is not a true organomercury compound but rather a mercury salt of an organic acid (a mercury carboxylate) . Its properties and reactions, however, particularly its biological toxicity, share characteristics with true organomercury compounds due to the presence of the mercury ion.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀HgO₄ | [2][4] |

| Molecular Weight | 442.82 g/mol | [2][4] |

| Appearance | White crystalline odorless solid | [2][4][5] |

| Melting Point | 165 - 167 °C | [4][6] |

| Solubility in Water | 1.2 g/100 mL at 15°C; 2.5 g/100 mL at 100°C | [2][7] |

| Other Solubilities | Slightly soluble in alcohol. Soluble in solutions of sodium chloride and ammonium benzoate. | [4][5][8] |

| Stability | Sensitive to light. Decomposes upon heating to produce toxic mercury fumes. | [4][5][6] |

Experimental Protocols & Key Reactions

Two primary methods for the synthesis of this compound have been documented.

Method 1: Reaction of Mercuric Oxide with Benzoic Acid

This is a direct acid-base reaction where mercuric oxide reacts with benzoic acid.

-

Protocol:

-

Mercuric oxide (HgO) is suspended in water.

-

A stoichiometric amount of benzoic acid (C₆H₅COOH) is added to the suspension.

-

The mixture is heated and stirred under controlled conditions until the reaction is complete, typically indicated by the dissolution of the mercuric oxide.

-

The resulting solution is filtered to remove any unreacted starting materials.

-

The filtrate is allowed to cool, leading to the crystallization of this compound.

-

The crystals are collected by filtration, washed with cold water, and dried.

-

Purification is achieved through recrystallization from a suitable solvent, such as hot water or ethanol-water mixtures.[2]

-

References

- 1. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 583-15-3 [smolecule.com]

- 3. Organomercury [chemeurope.com]

- 4. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 583-15-3 [chemicalbook.com]

- 6. This compound CAS#: 583-15-3 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound [drugfuture.com]

A Preliminary Investigation of Mercuric Benzoate Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the chemical properties, reactivity, and toxicological profile of mercuric benzoate. The information is intended to serve as a foundational resource for professionals in research and drug development who may encounter or consider using this organomercury compound. Due to its significant toxicity, handling of this compound requires strict adherence to safety protocols.

Chemical and Physical Properties

This compound is a white, crystalline, odorless solid.[1][2] It is known to be sensitive to light and is highly toxic if ingested, inhaled, or absorbed through the skin.[1][2][3] Key quantitative properties are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀HgO₄ | [1][4] |

| Molecular Weight | 442.82 g/mol | [1][4] |

| Melting Point | 165 - 167 °C | [1][2][5] |

| Percent Composition | C: 37.97%, H: 2.28%, Hg: 45.30%, O: 14.45% | [6] |

| Solubility in Water | 1.2 g/100 mL at 15°C | [2][4] |

| 2.5 g/100 mL at 100°C | [2][4] | |

| Solubility (Other) | Slightly soluble in alcohol; Soluble in solutions of sodium chloride and ammonium benzoate. | [1][2][4] |

Core Reactivity Profile

The reactivity of this compound is characteristic of organomercury compounds. Its primary reactions involve hydrolysis and interaction with biological nucleophiles.

2.1 Hydrolysis

This compound can undergo hydrolysis, particularly when boiled with water or alcohol. This reaction yields a basic mercury salt and free benzoic acid.[4][6] The susceptibility to hydrolysis is more pronounced under acidic or basic conditions.[4]

Caption: Hydrolysis of this compound.

2.2 Reaction with Thiols

A critical aspect of this compound's reactivity, particularly in a biological context, is its strong affinity for thiol groups (-SH) found in proteins and other biomolecules. This reaction leads to the formation of stable mercaptides, which can inactivate enzymes and disrupt cellular functions.[4] This is a key mechanism behind its toxicity.[4]

Synthesis Protocols

Historically, this compound was synthesized through various methods, often involving the reaction of a mercury(II) salt with a source of benzoate ions.

3.1 Experimental Protocol: Synthesis via Precipitation

This protocol is based on a common precipitation method for preparing this compound from mercuric acetate and sodium benzoate.[7]

Materials:

-

Mercuric acetate (Hg(CH₃COO)₂)

-

Sodium benzoate (C₆H₅COONa)

-

Deionized water

-

Ethanol

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.06 M aqueous solution of mercuric acetate.

-

Prepare a 0.1 M aqueous solution of sodium benzoate.

-

-

Precipitation:

-

Slowly add the 0.1 M sodium benzoate solution to the 0.06 M mercuric acetate solution with constant stirring.

-

A white precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid several times with cold deionized water to remove unreacted salts.

-

Perform a final wash with a small amount of ethanol.

-

-

Drying:

-

Dry the purified product under vacuum at a low temperature (e.g., 40-50°C) to constant weight. Store the final product in a tightly sealed container, protected from light.[4]

-

Caption: Workflow for this compound Synthesis.

Toxicological Pathway and Mechanism of Action

The toxicity of this compound is primarily driven by the high affinity of the mercury(II) ion for sulfhydryl groups in proteins and enzymes.[4] This interaction disrupts a wide range of cellular processes.

The proposed toxicological pathway begins with the absorption of the compound, followed by its dissociation or reaction, releasing mercury ions that bind to thiol-containing molecules. This leads to enzyme inhibition, oxidative stress, and ultimately, cell injury or death.[1][4] Mercury is known to inhibit aquaporins, which disrupts water flow across cell membranes, and LCK protein, which depresses T-cell signaling and immune function.[1]

Caption: Toxicological Mechanism of this compound.

Summary and Concluding Remarks

This guide provides a preliminary compilation of the reactivity, synthesis, and toxicological aspects of this compound. The data indicates that its chemistry is dominated by hydrolysis and potent interactions with thiol-containing biomolecules, the latter being the primary driver of its high toxicity. While a general synthesis protocol is available, detailed kinetic and thermodynamic data on its reactions are not widely published. Professionals should note its hazardous nature and historical use as an antisyphilitic, which has been discontinued due to its toxicity profile.[6] Further research into its specific reaction kinetics could provide deeper insights for toxicological and environmental studies. Extreme caution and appropriate safety measures are mandatory when handling this compound.

References

- 1. This compound | C14H10HgO4 | CID 11407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 583-15-3 [m.chemicalbook.com]

- 3. MERCURY BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Buy this compound | 583-15-3 [smolecule.com]

- 5. This compound | CAS#:583-15-3 | Chemsrc [chemsrc.com]

- 6. This compound [drugfuture.com]

- 7. chembk.com [chembk.com]

Methodological & Application

Applications of Mercuric Benzoate in Organic Synthesis: A Review of Potential Uses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercuric benzoate, the mercury(II) salt of benzoic acid, belongs to the class of organomercury compounds that have historically found application in organic synthesis. While the use of mercury compounds in research and industry has significantly declined due to their high toxicity, understanding their reaction patterns remains relevant for historical context and niche applications. This document provides an overview of the potential applications of this compound, drawing parallels from the more extensively studied applications of other mercuric salts like mercuric acetate (Hg(OAc)₂) and mercuric trifluoroacetate (Hg(TFA)₂). The primary applications of mercury(II) salts lie in the electrophilic addition to alkenes, notably in oxymercuration and cyclization reactions.

It is important to note that specific experimental data and detailed protocols for reactions involving this compound are scarce in modern chemical literature. The information presented herein is largely based on the general reactivity of mercury(II) salts.

Application Notes

Oxymercuration-Demercuration of Alkenes

The oxymercuration-demercuration reaction is a two-step method for the hydration of alkenes, resulting in the Markovnikov addition of water across the double bond.[1][2] This reaction is known for its high regioselectivity and the absence of carbocation rearrangements, which can be a significant side reaction in acid-catalyzed hydration.

-

Reaction Principle: The first step, oxymercuration, involves the electrophilic attack of the mercuric salt on the alkene, forming a cyclic mercurinium ion intermediate.[3] This intermediate is then attacked by a nucleophile (water for alcohols, or an alcohol for ethers) at the more substituted carbon. The second step, demercuration, is a reductive cleavage of the carbon-mercury bond, typically achieved with sodium borohydride (NaBH₄).[2]

-

Role of this compound: While mercuric acetate is the most commonly used reagent for this transformation, this compound could theoretically be employed in a similar capacity. The benzoate anion would be the leaving group during the initial attack on the alkene.

-

Advantages:

-

Prevents carbocation rearrangements.[4]

-

Proceeds under mild conditions.

-

Generally provides high yields of the Markovnikov product.

-

-

Limitations:

-

High toxicity of mercury reagents and intermediates.

-

Stoichiometric amounts of the mercury salt are required.

-

Intramolecular Cyclization of Unsaturated Alcohols and Amines

Mercury(II) salts are effective reagents for promoting the intramolecular cyclization of unsaturated substrates, leading to the formation of various heterocyclic and carbocyclic compounds.[5] This type of reaction, often referred to as aminomercuration or alkoxymercuration-demercuration, is a powerful tool for the synthesis of cyclic ethers and amines.

-

Reaction Principle: Similar to intermolecular oxymercuration, the reaction is initiated by the formation of a mercurinium ion. The tethered nucleophile (e.g., a hydroxyl or amino group) then attacks the activated double bond in an intramolecular fashion. Subsequent reductive demercuration replaces the mercury with a hydrogen atom.

-

Synthetic Scope: This methodology has been applied to the synthesis of substituted tetrahydrofurans, tetrahydropyrans, pyrrolidines, and piperidines. The regioselectivity of the cyclization is governed by the stability of the resulting ring and the substitution pattern of the alkene.

Use as an Oxidizing Agent

While various oxidizing agents are known in organic synthesis for the conversion of alcohols to aldehydes and ketones, the use of mercuric salts for this purpose is not common.[1][4] Stronger oxidizing agents like chromic acid or potassium permanganate are typically employed for such transformations.[6] The search of available literature did not yield specific examples of this compound being used as an oxidizing agent for common organic functional groups.

Quantitative Data

A comprehensive search of the chemical literature did not yield sufficient quantitative data specifically for this compound in the applications mentioned above. Most documented examples with reported yields, diastereoselectivity, or enantioselectivity utilize other mercury(II) salts. Therefore, a structured table for quantitative comparison is not provided due to the lack of available data.

Experimental Protocols

The following is a general protocol for the oxymercuration-demercuration of an alkene. This protocol is based on the use of mercuric acetate and should be adapted and optimized for this compound with appropriate safety precautions.

Protocol: Hydration of 1-Hexene to 2-Hexanol (General Procedure)

Materials:

-

1-Hexene

-

This compound (or Mercuric Acetate)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Sodium borohydride (NaBH₄)

-

3 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

Step 1: Oxymercuration

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a 1:1 mixture of THF and water (e.g., 50 mL THF and 50 mL water).

-

Stir the mixture at room temperature until the mercuric salt is fully dissolved.

-

Cool the flask in an ice bath.

-

Slowly add 1-hexene (1 equivalent) to the stirred solution.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

Step 2: Demercuration

-

To the reaction mixture, add a 3 M NaOH solution (e.g., 50 mL).

-

In a separate beaker, prepare a solution of sodium borohydride (0.5 equivalents) in 3 M NaOH (e.g., 50 mL).

-

Slowly add the sodium borohydride solution to the vigorously stirred reaction mixture. The formation of a black precipitate of elemental mercury will be observed.

-

Continue stirring for an additional 1-2 hours at room temperature.

Step 3: Work-up and Isolation

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation or column chromatography to yield 2-hexanol.

Safety Precautions:

-

Mercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Collect all mercury-containing waste in a designated, sealed container for proper disposal according to institutional guidelines.

Visualizations

The following diagrams illustrate the key mechanistic pathway and a general experimental workflow for the application of mercury(II) salts in organic synthesis.

Caption: Mechanism of Oxymercuration-Demercuration.

Caption: General Experimental Workflow.

References

- 1. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]

- 2. C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development in the synthesis of C-glycosides involving glycosyl radicals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Mercuric Benzoate as a Catalyst in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Mercuric benzoate and other mercury compounds are highly toxic and pose significant environmental and health risks. Their use in chemical synthesis has been largely replaced by less toxic alternatives. These application notes are provided for informational and historical purposes and to illustrate the chemical principles of mercury(II)-catalyzed reactions. Extreme caution, including the use of appropriate personal protective equipment and containment measures, is mandatory when handling any mercury compound. Always consult and adhere to your institution's safety protocols.

Introduction to this compound and Mercury(II) Catalysis

This compound, Hg(C₆H₅COO)₂, is a mercury(II) salt of benzoic acid. While specific catalytic applications of this compound are not widely documented in modern chemical literature, the catalytic activity of other mercury(II) salts, such as mercuric acetate (Hg(OAc)₂), mercuric trifluoroacetate (Hg(TFA)₂), and mercuric triflate (Hg(OTf)₂), is well-established for a variety of organic transformations.[1][2] These salts are effective Lewis acids that can activate unsaturated carbon-carbon bonds (alkenes, alkynes, and allenes) towards nucleophilic attack.[1][2] The principles of catalysis demonstrated by these mercury(II) salts can be extended to this compound, assuming similar reactivity.

The primary applications of mercury(II) catalysts have been in oxymercuration-demercuration reactions, hydration of alkynes, and various cyclization reactions.[1][3][4]

Application Note 1: Oxymercuration-Demercuration of Alkenes

The oxymercuration-demercuration of alkenes is a two-step method for the Markovnikov hydration of an alkene, yielding an alcohol. This reaction is known for proceeding without carbocation rearrangements, which can be a problem in acid-catalyzed hydration.[3][5]

Quantitative Data Summary

| Substrate | Hg(II) Salt | Solvent | Product | Yield (%) | Reference |

| 1-Hexene | Hg(OAc)₂ | THF/H₂O | 2-Hexanol | >90 | Analogous Reaction |

| Styrene | Hg(OAc)₂ | THF/H₂O | 1-Phenylethanol | >90 | Analogous Reaction |

| α-Pinene | Hg(OAc)₂ | THF/H₂O | α-Terpineol | High | Analogous Reaction |

Experimental Protocol: Synthesis of 2-Hexanol from 1-Hexene

Materials:

-

This compound (or mercuric acetate as a more common alternative)

-

1-Hexene

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Sodium borohydride (NaBH₄)

-

3 M Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a mixture of 50 mL of THF and 50 mL of deionized water.

-

Cool the solution in an ice bath and add 1-hexene (1 equivalent) dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Cool the mixture again in an ice bath and add 50 mL of 3 M NaOH solution.

-

Slowly add a solution of sodium borohydride (0.5 equivalents) in 50 mL of 3 M NaOH. A black precipitate of elemental mercury will form.

-

Stir the mixture for an additional hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-hexanol.

-

Purify the product by distillation.

Reaction Workflow